Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 4-chlorobenzamido substituent at position 3 and an ethyl ester group at position 2 of the benzofuran ring. The 4-chlorobenzamido group likely enhances lipophilicity and bioactivity, as seen in related compounds with halogenated aromatic substituents .
Properties
IUPAC Name |
ethyl 3-[(4-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRYWOGSOUZJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate involves several steps. One common method includes the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid . These methods provide efficient routes to synthesize benzofuran-3-carboxylate esters, which can be further transformed into the desired compound.
Chemical Reactions Analysis
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has gained attention for its potential as a lead compound in drug development. Its structural similarity to other benzofuran derivatives, known for their diverse biological activities, positions it as a candidate for further investigation.
Key Areas of Research:
- Cancer Therapy: The compound has been shown to inhibit cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which are crucial in regulating the cell cycle and transcriptional control. Inhibition of these kinases may disrupt cell cycle progression and induce apoptosis in cancer cells, making it a promising anticancer agent.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antiviral properties, warranting further exploration in preclinical settings.
Synthetic Applications
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex benzofuran derivatives.
Synthetic Methods:
- The synthesis typically involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates under acidic conditions, followed by cyclization and aromatization steps. These methods have yielded various benzofuran-3-carboxylate esters, valuable for further chemical transformations.
- Recent advancements include Fe-catalyzed oxidative cross-coupling reactions, which expand the possibilities for obtaining polycondensed benzofuran analogs.
Medicinal Chemistry
Medicinal chemists are investigating this compound for its drug-like properties. Structural modifications are being explored to enhance its biological activity while reducing toxicity.
Research Focus:
- Drug-Likeness Optimization: Modifications aim to improve binding affinities to various receptors, enhancing therapeutic efficacy against targeted diseases.
- Preclinical Studies: Some derivatives are at different stages of preclinical trials, showing promising results as anticancer agents.
Chemical Biology
In the field of chemical biology, this compound is utilized to study interactions with biological targets and its effects on cellular functions.
Applications:
- Biochemical Assays: These assays help elucidate the compound's role in modulating biological pathways and processes, contributing to a deeper understanding of the biological activities associated with benzofuran derivatives.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzofuran/Non-Benzofuran Scaffolds
(a) Ethyl 4-(4-chlorobenzamido)benzoate (3c)
- Structure : A benzoate ester with a 4-chlorobenzamido group at position 3.
- Key Data :
- Yield: 63%
- Melting Point: 96–97°C
- IR (C=O): 1690, 1730 cm⁻¹
- LC-MS (ESI): m/z 304 (M+1)
(b) Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (22)
- Structure : A benzofuran ester with a methoxy group at position 6 and a nitroimidazole substituent at position 3.
- Key Data: Yield: Not explicitly stated, but purified via column chromatography (chloroform:methanol, 4:1). Bioactivity: Tested for anti-HIV activity .
- Comparison : The bulky nitroimidazole group may enhance antiviral activity but reduce solubility compared to the 4-chlorobenzamido group in the target compound .
(c) Benzofuran-2-carbohydrazide Derivatives
Electronic and Steric Effects of Substituents
Table 1: Substituent Effects on Physical and Spectral Properties
| Compound | Substituent(s) | Yield (%) | Melting Point (°C) | IR C=O (cm⁻¹) | LC-MS (M+1) |
|---|---|---|---|---|---|
| Ethyl 4-(4-chlorobenzamido)benzoate (3c) | 4-Cl-benzamido, benzoate | 63 | 96–97 | 1690, 1730 | 304 |
| Ethyl 4-(4-fluorobenzamido)benzoate (3b) | 4-F-benzamido, benzoate | 65 | 90–92 | 1715, 1670 | 288 |
| Benzofuran-2-carbohydrazide (2) | Hydrazide | 80 | Not reported | 1720 (ester) | Not reported |
| Ethyl benzofuran-2-carboxylate (1) | Ester | 77 | Not reported | 1720 | 191 (calc.) |
Key Observations :
- Halogen Effects : The 4-Cl substituent in 3c increases molecular weight (m/z 304) compared to the 4-F analog (m/z 288), aligning with atomic mass differences .
- Bioactivity Trends : Chlorinated derivatives often exhibit enhanced enzyme inhibition due to improved lipophilicity and electron-withdrawing effects .
Key Insights :
- The 4-chlorobenzamido group in the target compound may confer stronger enzyme inhibition compared to non-halogenated analogs, as seen in related systems .
- Methoxy and nitro groups (e.g., in compound 22) enhance antiviral activity but may reduce metabolic stability .
Biological Activity
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and as a kinase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₁O₃. The compound features:
- A benzofuran core , which is a bicyclic structure composed of a benzene ring fused with a furan ring.
- An ethyl ester group .
- A 4-chlorobenzamido substituent .
These structural characteristics contribute to its biological activity and make it a candidate for further pharmacological studies.
This compound has been identified as an inhibitor of cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation and transcriptional control. The inhibition of these kinases can disrupt cell cycle progression, potentially inducing apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy.
Anticancer Potential
Research indicates that related benzofuran derivatives exhibit significant anticancer properties. This compound has shown potential in preclinical studies to inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated anti-tumor effects through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other benzofuran derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | Benzofuran core with methyl substitution | Potential anti-cancer properties targeting different kinases |
| Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate | Thiophene ring instead of benzofuran | Investigated for anti-inflammatory and anticancer activities |
| Benzofuran-2-carboxylic acid derivatives | Various substituents on the benzofuran core | Known for strong antibacterial and anti-tumor activities |
This table illustrates the diversity within the benzofuran class and highlights how specific substitutions can enhance biological activity against various targets .
In Vitro Studies
In vitro assays have been employed to evaluate the efficacy of this compound against cancer cell lines. Preliminary results indicate that this compound can significantly reduce cell viability in certain cancer models, suggesting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the chlorobenzamide moiety can influence the inhibitory potency against CDK6 and CDK9. For example, replacing chlorine with other halogens or functional groups led to variations in activity, underscoring the importance of molecular structure in determining biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) to form the benzofuran core .
- Step 2 : Amide coupling with 4-chlorobenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 3 : Final esterification with ethanol under acidic conditions (e.g., H₂SO₄) .
- Optimization : Microwave-assisted synthesis reduces reaction time by 30–40%, while solvent choice (DMF vs. THF) impacts yield. For example, DMF increases yield to ~75% compared to 60% in THF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran core (e.g., δ 7.5–8.0 ppm for aromatic protons) and ester/amide functional groups (δ 4.3 ppm for ethyl ester, δ 8.1 ppm for amide NH) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions using SHELX software for refinement .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus (MIC values reported for analogs: 8–32 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ ~5 µM for benzofuran derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzamide moiety to enhance COX-2 selectivity (e.g., 10-fold increase vs. COX-1) .
- Scaffold Hybridization : Merge with triazine or oxadiazole moieties to modulate kinase inhibition (e.g., IC₅₀ of 2.1 µM for EGFR inhibition in hybrid analogs) .
- Data Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rat models: ~2.5 hours) and metabolite identification via LC-MS .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability (e.g., 3.5-fold increase in AUC) .
- Dose-Response Curves : Reconcile in vitro IC₅₀ (µM range) with in vivo efficacy using allometric scaling .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodological Answer :
- Proteome-Wide Docking : Screen against the PDB database using Glide SP/XP to identify potential off-targets (e.g., carbonic anhydrase IX) .
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition risk) .
- MD Simulations : Analyze ligand-protein stability (RMSD <2.0 Å over 100 ns) for prioritized targets .
Q. How can advanced analytical techniques resolve structural ambiguities in polymorphic forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
